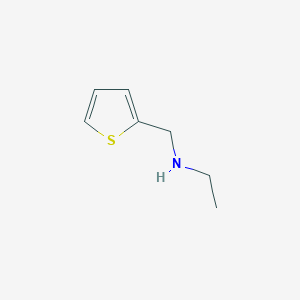

N-Ethyl-(2-thienylmethyl)amine

Description

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRQTSDHULJXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405875 | |

| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58255-25-7 | |

| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Ethyl-(2-thienylmethyl)amine" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of N-Ethyl-(2-thienylmethyl)amine

Introduction

This compound, with CAS Number 58255-25-7, is a secondary amine that incorporates the biologically significant thiophene ring.[1] Its structure, featuring a flexible ethylamino group attached to a thiophene nucleus via a methylene bridge, makes it a valuable intermediate and structural motif in medicinal chemistry and materials science. The thiophene ring is a well-known bioisostere of the benzene ring, often employed by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound, tailored for researchers and professionals in drug development.

Core Synthesis: Reductive Amination

The most efficient and widely adopted method for synthesizing this compound is the direct reductive amination of thiophene-2-carbaldehyde with ethylamine.[2] This one-pot reaction is favored for its operational simplicity and compatibility with various functional groups.[3] The process involves two key mechanistic steps: the initial formation of an iminium ion intermediate from the aldehyde and amine, followed by its immediate reduction to the target secondary amine.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for maximizing yield and purity.

-

Starting Materials: Thiophene-2-carbaldehyde is the electrophilic carbonyl component. It is readily prepared on a large scale via the Vilsmeier-Haack reaction of thiophene with phosphorus oxychloride and dimethylformamide (DMF).[4] Ethylamine serves as the nucleophile. It is typically used as a solution in a suitable solvent (e.g., ethanol or THF) or as a salt (e.g., ethylamine hydrochloride), which requires the addition of a base to liberate the free amine.

-

Reducing Agent: The choice of reducing agent dictates the reaction's selectivity. Mild hydride reagents are preferred as they selectively reduce the protonated imine (iminium ion) without significantly reducing the starting aldehyde.

-

Sodium borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the aldehyde, potentially lowering the yield. The reaction is often performed in a stepwise manner: imine formation first, followed by the addition of NaBH₄.[2]

-

Sodium cyanoborohydride (NaBH₃CN): More selective than NaBH₄. It is stable in mildly acidic conditions (pH 4-6), which favor iminium ion formation, and will not readily reduce the aldehyde.[2]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, offering excellent selectivity for the reduction of iminium ions over aldehydes or ketones.[2]

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is an effective and clean method, often resulting in high yields.[5]

-

Experimental Workflow: Reductive Amination

The following diagram outlines the typical laboratory workflow for the synthesis of this compound.

Detailed Experimental Protocol (Example using NaBH₄)

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene-2-carbaldehyde (1.0 eq) in methanol. Add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.

-

Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add 1M sodium hydroxide (NaOH) solution to make the mixture basic (pH > 10).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 58255-25-7 | [1] |

| Molecular Formula | C₇H₁₁NS | [1] |

| Molecular Weight | 141.23 g/mol | [1] |

| Boiling Point | 191.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.23 ± 0.10 (Predicted) | [1] |

Spectroscopic Characterization Profile

The following is a predictive guide to the spectroscopic data expected for this compound, based on established principles of organic spectroscopy.[6][7]

-

¹H NMR (Proton NMR):

-

Thiophene Protons: Three distinct signals in the aromatic region (~6.8-7.2 ppm). The proton at C5 will likely be a doublet of doublets, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a triplet (or doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet at ~3.8 ppm, adjacent to the thiophene ring.

-

N-H Proton: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.[7]

-

Ethyl Group Protons (-CH₂CH₃): A quartet at ~2.7 ppm (methylene) and a triplet at ~1.1 ppm (methyl), with a coupling constant (J) of ~7 Hz.

-

-

¹³C NMR (Carbon NMR):

-

Thiophene Carbons: Signals in the range of ~124-145 ppm. The carbon attached to the methylene group (C2) will be the most downfield.

-

Methylene Carbon (-CH₂-): A signal around ~45-50 ppm.

-

Ethyl Group Carbons (-CH₂CH₃): Signals around ~40-45 ppm (methylene) and ~15 ppm (methyl).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A single, weak to medium absorption band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine.[6][8]

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (~3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (~2850-2970 cm⁻¹).

-

C=C Stretch (Thiophene): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A medium intensity band in the 1180-1250 cm⁻¹ range.[6]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the molecular weight. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[7]

-

Major Fragmentation: The most prominent fragment ion would likely result from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to a fragment at m/z = 112 ([M-C₂H₅]⁺). Another significant fragment would be the thienylmethyl cation at m/z = 97.

-

Potential Applications in Drug Development

While this compound itself is primarily an intermediate, its structural components are prevalent in pharmacologically active molecules.

-

Scaffold for Bioactive Molecules: The thienylmethylamine core is a versatile scaffold. It can be further functionalized at the nitrogen atom to explore a wide chemical space. Analogous structures, such as 2-phenethylamines, are found in a vast range of therapeutic agents, including agonists and antagonists for various receptors.[9]

-

Building Block for Complex Syntheses: This compound serves as a key starting material for multi-step syntheses. For instance, derivatives of related thienylethylamines are used in the synthesis of antithrombotic drugs like Ticlopidine.[10]

-

Fragment-Based Drug Discovery (FBDD): The molecule's relatively small size and defined chemical features make it a candidate for fragment screening libraries to identify novel binding motifs for therapeutic targets.[11]

Safety and Handling

As a secondary amine, this compound should be handled with appropriate care. While specific toxicity data is limited, information from related amines provides a basis for safe handling protocols.[12][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its preparation via reductive amination is a robust and scalable process, central to its utility. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. Given the prevalence of the thiophene nucleus and secondary amine functionalities in modern pharmaceuticals, this compound represents a key building block for the discovery and development of novel therapeutic agents.

References

- Method for synthesizing 2-thiophene ethylamine.

- Synthetic method of 2-thiophene ethylamine.

-

This compound price & availability. MOLBASE. [Link]

- Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7.

-

Thiophene-2-carbaldehyde azine. National Center for Biotechnology Information (PMC). [Link]

-

This compound [P76418]. ChemUniverse. [Link]

-

N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. PubChem. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central (PMC). [Link]

-

IR: amines. University of Calgary. [Link]

-

Synthesis of N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine. PrepChem.com. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. PubMed. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Synthesis method of N-ethyl ethylene diamine.

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8). Cheméo. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

- 1. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 5. jocpr.com [jocpr.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7- thieno [3,2-c] pyridine derivatives therefrom - Patent 0439404 [data.epo.org]

- 11. Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-Ethyl-(2-thienylmethyl)amine (CAS: 58255-25-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-(2-thienylmethyl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via reductive amination, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide discusses the potential applications of this molecule as a versatile building block in drug discovery and outlines the essential safety and handling protocols. The information herein is synthesized to provide researchers and drug development professionals with a practical and authoritative resource for the proficient handling and utilization of this compound.

Introduction: The Thienylmethylamine Scaffold

The thiophene ring is a privileged heterocycle in medicinal chemistry, known for its ability to act as a bioisostere for the phenyl ring, while often conferring improved metabolic stability and pharmacokinetic properties.[1] When incorporated into amine scaffolds, such as in this compound, it provides a valuable building block for the synthesis of a diverse range of pharmacologically active molecules.[2] The secondary amine moiety offers a key point for further chemical modification, enabling the construction of more complex molecular architectures for targeted biological applications.[3] This guide focuses specifically on the N-ethyl derivative, providing a detailed technical framework for its synthesis, characterization, and potential utility.

Physicochemical Properties

This compound is a substituted secondary amine with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 58255-25-7 | [4][5] |

| Molecular Formula | C₇H₁₁NS | [4] |

| Molecular Weight | 141.23 g/mol | [4] |

| Synonyms | N-(Thiophen-2-ylmethyl)ethanamine, N-Ethyl-2-thienylamine | [4][6] |

| Predicted Boiling Point | 191.6 ± 15.0 °C | [4] |

| Predicted Density | 1.030 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 9.23 ± 0.10 | [4] |

Synthesis via Reductive Amination: A Validated Protocol

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with ethylamine.[7][8] This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The use of sodium borohydride as the reducing agent offers a safe, cost-effective, and chemoselective approach.[9][10]

Causality of Experimental Choices

-

Solvent: Methanol or ethanol are excellent choices as they readily dissolve the reactants and the sodium borohydride reducing agent.

-

Stoichiometry: A slight excess of ethylamine can be used to drive the initial imine formation to completion.

-

Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing the formation of the corresponding alcohol byproduct.[10]

-

Temperature Control: The initial imine formation is typically conducted at room temperature, while the reduction with sodium borohydride is often performed at a reduced temperature (0-5 °C) to control the reaction rate and prevent side reactions.

-

Workup: An acidic workup is necessary to protonate the amine and separate it from unreacted aldehyde and other non-basic impurities. Subsequent basification allows for the extraction of the free amine into an organic solvent.

Detailed Step-by-Step Methodology

Materials:

-

Thiophene-2-carboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2M in THF)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Hydrochloric Acid (e.g., 1M HCl)

-

Sodium Hydroxide (e.g., 2M NaOH)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol. To this solution, add ethylamine (1.1-1.2 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 eq) in a small amount of methanol. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction: To the remaining aqueous residue, add 1M HCl to ensure the amine is fully protonated. Wash the acidic aqueous layer with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other non-polar impurities.

-

Isolation of the Free Amine: Cool the aqueous layer in an ice bath and basify by the slow addition of 2M NaOH until the pH is >10.

-

Extraction: Extract the liberated free amine from the aqueous layer with several portions of diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[11]

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the ethyl and thienylmethyl groups.

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |

| CH₃ (Ethyl) | Triplet | 1.1-1.3 | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| CH₂ (Ethyl) | Quartet | 2.6-2.8 | Deshielded by the adjacent nitrogen, split by the CH₃ group. |

| CH₂ (Thienylmethyl) | Singlet | 3.8-4.0 | Deshielded by the adjacent nitrogen and the thiophene ring. |

| NH | Broad Singlet | 1.0-4.0 | Variable chemical shift due to hydrogen bonding and solvent effects.[11] |

| Thiophene-H₅ | Doublet of Doublets | ~7.2 | Aromatic proton adjacent to the sulfur atom. |

| Thiophene-H₃ | Doublet of Doublets | ~6.9 | Aromatic proton. |

| Thiophene-H₄ | Triplet or dd | ~6.9 | Aromatic proton. |

Note: The exact chemical shifts of the thiophene protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |

| CH₃ (Ethyl) | 14-16 | Aliphatic carbon. |

| CH₂ (Ethyl) | 45-50 | Aliphatic carbon attached to nitrogen.[12] |

| CH₂ (Thienylmethyl) | 50-55 | Aliphatic carbon attached to nitrogen and the thiophene ring.[12] |

| Thiophene-C₄ | ~125 | Aromatic carbon. |

| Thiophene-C₃ | ~126 | Aromatic carbon. |

| Thiophene-C₅ | ~127 | Aromatic carbon adjacent to sulfur. |

| Thiophene-C₂ | ~140-145 | Aromatic carbon attached to the methylene group. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds, as well as vibrations from the thiophene ring.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (weak to medium, sharp) | Characteristic of a secondary amine.[13] |

| C-H Stretch (sp³) | 2850-3000 | Aliphatic C-H bonds of the ethyl and methylene groups. |

| C-H Stretch (sp²) | ~3100 | Aromatic C-H bonds of the thiophene ring. |

| C=C Stretch | 1400-1600 | Aromatic ring stretching of the thiophene moiety. |

| C-N Stretch | 1020-1250 | Aliphatic amine C-N bond vibration.[13] |

| N-H Bend | 1550-1650 (often weak or absent for secondary amines) | |

| N-H Wag | 660-910 (broad) | Out-of-plane bending of the N-H bond.[13] |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns.

| m/z Value | Proposed Fragment | Rationale |

| 141 | [M]⁺ | Molecular ion peak. |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 97 | [C₄H₄S-CH₂]⁺ | Tropylium-like thienylmethyl cation (base peak). |

| 44 | [CH₃-CH=NH₂]⁺ | Alpha-cleavage with loss of the thienylmethyl radical.[14] |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The thienylmethylamine moiety is a structural motif found in various biologically active compounds.[1]

-

Scaffold for Lead Generation: The secondary amine provides a reactive handle for the attachment of various functional groups, allowing for the rapid generation of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The thiophene ring can be used as a bioisosteric replacement for a phenyl ring to modulate the physicochemical and pharmacokinetic properties of a drug candidate, potentially leading to improved efficacy or reduced side effects.[2]

-

Neurologically Active Compounds: The structural similarity of the thienylmethylamine core to phenethylamines, a class of compounds known for their neurological activity, suggests its potential as a starting point for the development of novel central nervous system (CNS) agents.[3][15]

Safety and Handling

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[17]

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[16]

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Use only in a well-ventilated area.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Some sources recommend storage at 2-8°C, protected from light.[4]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the favorable properties of the thienylmethylamine scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide provides the essential technical information required for its synthesis, characterization, and safe handling, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available at: [Link]

-

IR: amines - University of Calgary. Available at: [Link]

-

N-ETHYL-(2-METHYLALLYL)AMINE - Gelest, Inc. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

This compound price & availability - MOLBASE. Available at: [Link]

-

Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride - TÜBİTAK Academic Journals. Available at: [Link]

-

Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - European Patent Office - EP 0367233 A2. Available at: [Link]

-

interpreting C-13 NMR spectra - Chemguide. Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Available at: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. Available at: [Link]

-

Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8) - Cheméo. Available at: [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System - SciSpace. Available at: [Link]

-

NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

2-Propen-1-amine, N-ethyl-2-methyl- | C6H13N | CID 87587 - PubChem. Available at: [Link]

-

Ethanamine, N-ethyl-N-methyl- - the NIST WebBook. Available at: [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

- CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents.

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Available at: [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine) - Doc Brown's Chemistry. Available at: [Link]

-

(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. Available at: [Link]

- CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents.

-

2-Phenethylamines in Medicinal Chemistry: A Review - PubMed. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

- CN103373982B - Synthetic method of 2-thiophene ethylamine - Google Patents.

-

13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed. Available at: [Link]

-

N-ethyl-N-methyl-1,2-diphenylethanamine - SWGDRUG.org. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

-

13 C-NMR chemical shift assignments of compounds 1 and 2. - ResearchGate. Available at: [Link]-2_tbl2_380729789)

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. molbase.com [molbase.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N-Ethyl-(2-thienylmethyl)amine

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic framework for the structural elucidation and characterization of N-Ethyl-(2-thienylmethyl)amine (CAS No. 58255-25-7).[1][][3][4][5][6][7] As a key building block in medicinal and organic chemistry, unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This document moves beyond a simple recitation of data, offering a rationale-driven approach to the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed, field-tested protocols are provided for each technique, coupled with an in-depth analysis of expected spectral features. The causality behind these features is explained, empowering the researcher to not only identify this specific molecule but also to apply these principles to analogous structures.

Introduction: The Analyte in Profile

This compound is a secondary amine featuring a heterocyclic aromatic thiophene ring linked to an ethyl group via a methylene bridge. Its structure presents a combination of aliphatic and aromatic features, making it an excellent candidate for a multi-faceted spectroscopic analysis.

Molecular Identity:

-

Chemical Name: N-(thiophen-2-ylmethyl)ethanamine[3]

The following diagram illustrates the molecular structure with atomic numbering conventions used throughout this guide for NMR assignments.

Integrated Spectroscopic Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple analyses.[8][9][10][11] The causality is clear: each technique provides a unique piece of the structural puzzle, and only when all pieces fit perfectly can the structure be assigned with high confidence.

Mass Spectrometry (MS)

Expertise & Experience: MS is the initial checkpoint, providing the molecular weight and formula constraints. For amines, two features are immediately diagnostic: the Nitrogen Rule and the propensity for alpha (α) cleavage.[12][13]

3.1. The Nitrogen Rule A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] this compound (C₇H₁₁NS) contains one nitrogen atom, and its molecular weight is 141. The observation of a molecular ion peak (M⁺˙) at an odd m/z value of 141 is the first crucial piece of evidence confirming the presence of a single nitrogen atom.[14][15]

3.2. Fragmentation Analysis The fragmentation pattern provides the "blueprint" of the molecule's connectivity. In electron ionization (EI-MS), the dominant fragmentation pathway for acyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[13][14][16] This process is entropically favored as it forms a stable, resonance-delocalized iminium cation and an alkyl radical.

For this molecule, two primary fragmentation pathways are predicted:

-

Formation of the Thienylmethyl Cation (Base Peak): Cleavage of the C₃-C₂ bond is highly probable, leading to the formation of the resonance-stabilized thienylmethyl cation (C₅H₅S⁺). This is often the most abundant ion (the base peak) due to its aromatic stability.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen. Loss of the ethyl radical (•CH₂CH₃) is less likely than the formation of the highly stable thienylmethyl cation. However, another key fragmentation is the cleavage that results in the loss of a thienyl radical, leading to a fragment at m/z 58 ([CH₃CH₂NH=CH₂]⁺).

3.3. Expected Mass Spectrum Data

| m/z (Charge) | Identity | Rationale & Significance |

| 141 | [M]⁺˙ | Molecular Ion. Its odd mass confirms the Nitrogen Rule.[14] |

| 97 | [C₅H₅S]⁺ | Base Peak. Formation of the highly stable thienylmethyl cation. Confirms the thiophene-CH₂- moiety. |

| 58 | [C₃H₈N]⁺ | Result of α-cleavage with loss of the thienylmethyl radical. Confirms the N-ethyl portion. |

3.4. Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer. The GC serves to purify the sample before it enters the ion source.

-

GC Conditions: Use a standard non-polar column (e.g., HP-5MS). Program the oven with a temperature ramp (e.g., 100°C to 280°C at 15°C/min) to ensure elution.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.

-

Data Analysis: Identify the peak at the highest m/z as the potential molecular ion. Verify that its mass corresponds to the expected molecular weight (141). Identify the most intense peak as the base peak and analyze other major fragments to corroborate the proposed structure.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For this compound, the key is to distinguish the characteristic vibrations of a secondary amine from the aliphatic and aromatic C-H bonds and the thiophene ring system.

4.1. Analysis of Key Vibrational Modes

-

N-H Stretch: Secondary amines (R₂NH) exhibit a single, moderately sharp absorption band in the 3300-3500 cm⁻¹ region.[17][18][19] This is a definitive marker and helps distinguish it from primary amines (which show two bands) and tertiary amines (which show none).[17][18] Its peak is typically less broad and intense than an alcohol's O-H stretch.[17]

-

C-H Stretches: Two types of C-H stretching vibrations will be present.

-

sp³ C-H (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the ethyl and methylene bridge C-H bonds.

-

sp² C-H (Aromatic): Absorptions just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponding to the C-H bonds on the thiophene ring.

-

-

N-H Bend/Wag: A broad, strong band between 665-910 cm⁻¹ due to the N-H "wagging" vibration is characteristic of primary and secondary amines.[17][19]

-

C-N Stretch: A medium-intensity band is expected in the 1250-1335 cm⁻¹ range for the C-N bond involving the aromatic system.[17]

-

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring will appear in the 1400-1600 cm⁻¹ region.

4.2. Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 | N-H Stretch | Secondary Amine | Confirms the presence of the N-H bond; single peak indicates a secondary amine.[18] |

| >3000 | C-H Stretch | Aromatic (Thiophene) | Indicates sp² C-H bonds. |

| <3000 | C-H Stretch | Aliphatic (Ethyl, -CH₂-) | Indicates sp³ C-H bonds. |

| ~1400-1600 | C=C Stretch | Aromatic Ring | Confirms the presence of the thiophene ring. |

| ~1280 | C-N Stretch | Aryl-Alkyl Amine | Evidence for the carbon-nitrogen bond framework.[17] |

| ~700 | C-H Bend | 2-Substituted Thiophene | Out-of-plane bending characteristic of the substitution pattern. |

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air; this is crucial as it is subtracted from the sample spectrum to remove atmospheric CO₂ and H₂O signals.

-

Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, perform an ATR correction if required by the software. Label the significant peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework. The analysis is a self-validating system: the chemical shift, integration, and multiplicity of each signal must be consistent with the proposed structure.[20][21][22]

5.1. ¹H NMR Spectroscopy This technique maps the chemical environment of every proton in the molecule.

-

Predicted ¹H NMR Signals:

-

Thiophene Protons (H₃', H₄', H₅'): These three protons are in unique chemical environments and will appear as complex multiplets (doublets of doublets) in the aromatic region (~6.9-7.3 ppm). The proton at C₅' will be the most deshielded due to its proximity to the electronegative sulfur atom.

-

Methylene Bridge (H₃): These two protons are adjacent to both the electron-withdrawing nitrogen and the aromatic thiophene ring. They are expected to appear as a sharp singlet around 3.8-4.0 ppm.

-

Ethyl Group Protons (H₄, H₅): This group will give a classic quartet-triplet pattern. The methylene protons (H₄) are adjacent to the nitrogen and will appear as a quartet around 2.7 ppm. The methyl protons (H₅) are further from the nitrogen and will appear as a triplet around 1.2 ppm.

-

Amine Proton (N-H): This proton will appear as a broad singlet with a variable chemical shift (typically 1-3 ppm).[23] Its broadness is due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.

-

5.2. ¹³C NMR Spectroscopy This technique identifies all unique carbon environments in the molecule.

-

Predicted ¹³C NMR Signals:

-

Thiophene Carbons: Four distinct signals are expected in the aromatic region (120-145 ppm). The carbon atom bonded to the methylene bridge (C₂) will be the most downfield (quaternary, ~142 ppm), while the other three (C₃', C₄', C₅') will appear between 123-128 ppm.

-

Aliphatic Carbons: Three signals are expected in the upfield region. The methylene bridge carbon (C₃) will be around 50 ppm. The N-CH₂ carbon of the ethyl group (C₄) will be around 45 ppm, and the terminal methyl carbon (C₅) will be the most upfield, around 15 ppm.

-

5.3. Summary of Predicted NMR Data

| Atom Label | Technique | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₅ | ¹H NMR | ~1.2 | Triplet (t) | 3H | Coupled to adjacent CH₂ (H₄). |

| H₄ | ¹H NMR | ~2.7 | Quartet (q) | 2H | Adjacent to N, coupled to CH₃ (H₅). |

| H₃ | ¹H NMR | ~3.9 | Singlet (s) | 2H | Adjacent to N and thiophene ring. |

| H₃', H₄', H₅' | ¹H NMR | ~6.9-7.3 | Multiplet (m) | 3H | Aromatic protons on the thiophene ring. |

| N-H | ¹H NMR | 1-3 (variable) | Broad Singlet (br s) | 1H | Exchangeable proton, subject to quadrupolar broadening.[23] |

| C₅ | ¹³C NMR | ~15 | - | - | Aliphatic methyl carbon. |

| C₄ | ¹³C NMR | ~45 | - | - | Aliphatic methylene adjacent to N. |

| C₃ | ¹³C NMR | ~50 | - | - | Aliphatic methylene bridge. |

| C₃', C₄', C₅' | ¹³C NMR | ~123-128 | - | - | Aromatic CH carbons. |

| C₂ | ¹³C NMR | ~142 | - | - | Quaternary aromatic carbon attached to the side chain. |

5.4. Experimental Protocols: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[24][25][26] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse program. A 45-second delay between pulses may be beneficial for accurate integration.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence. This is critical as it collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.

-

-

Protocol for D₂O Exchange (Self-Validating Step):

-

After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the tube.[27]

-

Cap the tube and shake vigorously for 10-20 seconds to facilitate the exchange of the labile amine proton with deuterium.[23][27][28]

-

Re-acquire the ¹H NMR spectrum.

-

Verification: The broad singlet corresponding to the N-H proton will disappear or be significantly attenuated, providing definitive proof of its identity.[23][27][28]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically identifying the presence of chromophores (light-absorbing groups). The primary chromophore in this molecule is the thiophene ring.

6.1. Analysis of Electronic Transitions Thiophene, as an aromatic heterocycle, undergoes π → π* electronic transitions when it absorbs UV radiation. Unsubstituted thiophene typically shows a strong absorption maximum (λ_max) around 235 nm.[29] Substitution on the ring, especially with groups that can interact with the π-system, typically causes a bathochromic shift (a shift to a longer wavelength). For 2-substituted thiophenes, the λ_max is expected to be in the 240-270 nm range.[29][30][31][32]

6.2. Expected UV-Vis Data

| Solvent | λ_max (nm) | Transition Type | Rationale |

| Ethanol or Hexane | ~245-260 | π → π* | Absorption by the 2-substituted thiophene aromatic system. |

6.3. Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection & Blank: Choose a UV-transparent solvent, such as ethanol or hexane. Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) spectrum. This step is essential to subtract any absorbance from the solvent itself.

-

Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent (e.g., 1x10⁻⁵ M).[33] The concentration must be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Data Acquisition: Rinse and fill a second quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The structural identity of this compound is definitively confirmed by the synergistic application of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular weight (141) and confirms the presence of a single nitrogen atom. Infrared spectroscopy identifies the key functional groups: a secondary amine (N-H stretch ~3350 cm⁻¹), aliphatic sp³ C-H bonds (<3000 cm⁻¹), and an aromatic thiophene ring (sp² C-H >3000 cm⁻¹, C=C stretch ~1400-1600 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, with every signal's chemical shift, multiplicity, and integration being fully consistent with the proposed structure. The D₂O exchange experiment provides unequivocal confirmation of the labile N-H proton. Together, these self-validating analyses provide a comprehensive and trustworthy spectroscopic signature for this important chemical intermediate.

References

-

Jonas, A., & Khun, S. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

-

Wishart DS, et al. (n.d.). CASPRE - 13C NMR Predictor. Genome Canada. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

-

Tong, J-B., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science. Available at: [Link]

-

Pretsch, E., et al. (1998). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. Available at: [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

-

Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. The Chem Blog. Available at: [Link]

-

LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

-

Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. Available at: [Link]

-

Wired Chemist. (n.d.). Common NMR Solvents. Wired Chemist. Available at: [Link]

-

Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. American Journal of Educational Research. Available at: [Link]

-

Molbase. (n.d.). This compound price & availability. Molbase. Available at: [Link]

- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. Wiley.

-

Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. Mesbah Energy. Available at: [Link]

-

Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Whitman College. Available at: [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics. Available at: [Link]

-

Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Fiveable. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

- Kapnayan.com. (n.d.). 11.3 Spectroscopic Analysis of Organic Compounds (AHL). Kapnayan.com.

-

Kamal, I., & Zitzewitz, J. A. (2007). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein Science. Available at: [Link]

-

E-Chimica. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. YouTube. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. University of Calgary. Available at: [Link]

-

Piel, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem. Available at: [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

Neumann, T. R., et al. (2021). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites. Available at: [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[34]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]

-

UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. UCLouvain. Available at: [Link]

-

Sugimoto, Y., Nishimura, S., & Imoto, E. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Available at: [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

NIST. (n.d.). Thiophene, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Boig, F. S., Costa, G. W., & Osvar, I. (1953). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-[2-(dimethylamino)ethyl]-n-ethyl-2-(2-thienyl)-quinolin-4-amine. PubChem. Available at: [Link]

-

NIST. (n.d.). N-Ethyl-2-phenethylamine. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. CAS 58255-25-7 | 7H31-1-0C | MDL MFCD04478205 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. molbase.com [molbase.com]

- 4. Accela Chembio Inc this compound | 5g | 58255-25-7 | MFCD04478205 | Fisher Scientific [fishersci.com]

- 5. parchem.com [parchem.com]

- 6. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 9. fiveable.me [fiveable.me]

- 10. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 11. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Mass Spectrometry of Amines [jove.com]

- 15. sciepub.com [sciepub.com]

- 16. youtube.com [youtube.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. wikieducator.org [wikieducator.org]

- 20. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 21. spectroscopyeurope.com [spectroscopyeurope.com]

- 22. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 24. NMR Solvents [sigmaaldrich.com]

- 25. m.youtube.com [m.youtube.com]

- 26. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 27. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

- 28. studymind.co.uk [studymind.co.uk]

- 29. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 30. researchgate.net [researchgate.net]

- 31. Thiophene, 2-methyl- [webbook.nist.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. CASPRE [caspre.ca]

The Versatile Building Block: A Technical Guide to N-Ethyl-(2-thienylmethyl)amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Thiophene-Bearing Amine

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active compounds. N-Ethyl-(2-thienylmethyl)amine (CAS No. 58255-25-7) emerges as a significant heterocyclic amine, offering a unique combination of a nucleophilic secondary amine and a thiophene moiety.[1][2][3][4] The thiophene ring, a well-established bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties and metabolic stability to drug candidates. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a versatile intermediate in the synthesis of novel molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 58255-25-7 | [2][3][4][5] |

| Molecular Formula | C₇H₁₁NS | [6][7] |

| Molecular Weight | 141.23 g/mol | [4] |

| Appearance | Not specified, likely a liquid | N/A |

| Boiling Point | Predicted: 191.6 ± 15.0 °C | N/A |

| Density | Predicted: 1.030 ± 0.06 g/cm³ | N/A |

| pKa | Predicted: 9.23 ± 0.10 | N/A |

Handling and Storage: As with most amines, this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture to prevent degradation.

Synthesis of this compound: A Reductive Amination Approach

The most direct and efficient synthetic route to this compound is the one-pot reductive amination of 2-thiophenecarboxaldehyde with ethylamine. This method is widely employed for the synthesis of secondary amines due to its operational simplicity and the ready availability of starting materials.

Reaction Principle

The reaction proceeds in two key steps within a single pot:

-

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde, followed by dehydration to form an intermediate imine (a Schiff base).

-

Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to a single bond, yielding the target secondary amine.

The overall synthetic workflow is depicted in the following diagram:

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol derived from general procedures for reductive amination. Researchers should perform their own risk assessment and optimization.

Materials:

-

2-Thiophenecarboxaldehyde (1.0 eq)

-

Ethylamine (2.0 M solution in methanol, 1.2 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-thiophenecarboxaldehyde (1.0 eq) and anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the ethylamine solution (1.2 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

-

Once imine formation is deemed complete, cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of methanol.

-

Add the sodium borohydride solution to the reaction mixture portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Spectroscopic Characterization: A Predictive Analysis

While a comprehensive, publicly available set of experimental spectra for this compound is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene bridge, and the thiophene ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.3 | dd | 1H | H5 (thiophene) | Thiophene proton adjacent to sulfur, downfield. |

| ~6.9-7.0 | m | 2H | H3, H4 (thiophene) | Thiophene protons coupled to each other and H5. |

| ~3.8 | s | 2H | -CH₂- (thienylCH₂ -N) | Methylene protons adjacent to the thiophene ring and nitrogen. |

| ~2.6-2.7 | q | 2H | -CH₂- (N-CH₂ -CH₃) | Methylene protons of the ethyl group, split by the methyl protons. |

| ~1.1-1.2 | t | 3H | -CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |

| 1.0-2.0 (broad) | s | 1H | N-H | The N-H proton signal is often broad and its position is concentration-dependent; may exchange with D₂O.[8] |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142-144 | C2 (thiophene, C-CH₂) | Quaternary carbon of the thiophene ring attached to the methylene group. |

| ~126-127 | C5 (thiophene) | Thiophene CH carbon adjacent to sulfur. |

| ~124-125 | C4 (thiophene) | Thiophene CH carbon. |

| ~123-124 | C3 (thiophene) | Thiophene CH carbon. |

| ~50-52 | -CH₂- (thienylCH₂ -N) | Methylene carbon adjacent to the thiophene ring and nitrogen. |

| ~44-46 | -CH₂- (N-CH₂ -CH₃) | Methylene carbon of the ethyl group. |

| ~14-16 | -CH₃ | Methyl carbon of the ethyl group. |

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 141.

-

Base Peak: The most likely base peak would result from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical to form a stable thienylmethyliminium ion at m/z = 112.

-

Other Fragments: Another significant fragmentation would be the formation of the thiophene-methyl cation (tropylium-like ion) at m/z = 97.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3350-3310 | N-H (secondary amine) | Stretch (weak to medium)[9] |

| 3100-3000 | C-H (thiophene) | Stretch |

| 2975-2850 | C-H (aliphatic) | Stretch |

| ~1500 | C=C (thiophene) | Ring stretch |

| 1250-1020 | C-N | Stretch[9] |

Applications in Organic Synthesis: A Versatile Intermediate

While this compound is not a direct precursor to widely known blockbuster drugs like Tinofedrine or Tiamenidine, its value lies in its utility as a versatile intermediate for creating novel molecular scaffolds in drug discovery programs.[10][11] Its nucleophilic nitrogen allows for a variety of subsequent chemical transformations.

N-Alkylation and N-Acylation

The secondary amine functionality is readily alkylated or acylated to introduce further diversity. For example, reaction with an epoxide, such as 2-(chloromethyl)oxirane, would lead to the formation of an amino alcohol, a common pharmacophore.

Sources

- 1. Tiamenidine [drugfuture.com]

- 2. This compound | CAS: 58255-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. parchem.com [parchem.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. Tiamenidine - Wikipedia [en.wikipedia.org]

- 6. CAS 58255-25-7 | 7H31-1-0C | MDL MFCD04478205 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Tinofedrine hydrochloride | C20H22ClNOS2 | CID 3039549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tiamenidine Hydrochloride | C8H11Cl2N3S | CID 39973 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Strategic Approach to Unveiling the Therapeutic Potential of N-Ethyl-(2-thienylmethyl)amine: A Technical Guide to Biological Activity Screening

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects[1][2]. The electronic properties of the thiophene ring and its ability to form key interactions with biological targets make it a "privileged scaffold" in drug discovery. The nature and position of substituents on the thiophene core can significantly influence the biological activity, offering a rich landscape for structure-activity relationship (SAR) studies[1][3]. This guide focuses on a specific, yet under-explored derivative, N-Ethyl-(2-thienylmethyl)amine , outlining a comprehensive, multi-tiered screening strategy to systematically elucidate its therapeutic potential.

Introduction to the Candidate: this compound

This compound features a thiophene ring linked to an ethylamine side chain. This structural motif is intriguing. The thienylmethyl group is a common feature in compounds with diverse biological activities, while the N-ethyl substitution can modulate lipophilicity and receptor interactions. Given the established activities of related thiophene derivatives, a systematic biological activity screening of this compound is a scientifically sound endeavor. This guide provides a strategic workflow for this screening, designed to maximize data generation while maintaining scientific rigor.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is proposed to efficiently evaluate the biological activities of this compound. This approach begins with broad, high-throughput in vitro assays to identify potential areas of activity, followed by more focused secondary and mechanistic assays to validate initial findings and elucidate the mode of action.

Caption: A tiered workflow for biological activity screening.

Tier 1: Broad-Spectrum Primary Screening

The initial phase of screening aims to cast a wide net to identify any significant biological activity of this compound.

Anticancer Activity Screening

Rationale: Thiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as inducing apoptosis[1][2]. The structural similarity of this compound to these active compounds warrants a thorough investigation of its anticancer properties.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

A well-established and highly valuable primary screen is the National Cancer Institute's (NCI) 60 human tumor cell line panel. This assay provides data on the compound's cytotoxicity across a broad range of cancer types.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Cell Culture: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in their respective recommended media.

-

Assay Procedure: The cell lines are seeded into 96-well plates and incubated. After 24 hours, the test compound is added at a single high concentration (e.g., 10 µM).

-

Incubation: The plates are incubated for a further 48 hours.

-

Endpoint Measurement: The sulforhodamine B (SRB) assay is typically used to determine cell viability.

-

Data Analysis: The percentage growth is calculated for each cell line. A significant reduction in cell growth indicates potential anticancer activity.

Antimicrobial Activity Screening

Rationale: The thiophene nucleus is a component of many compounds with documented antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[4][5][6]. Therefore, screening this compound for antimicrobial properties is a logical step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Strains: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

-

Broth Microdilution Method:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity Screening

Rationale: Thiophene derivatives have been investigated for a variety of CNS activities, including antidepressant, sedative, and analgesic effects[7]. The structural resemblance of this compound to some phenethylamine and tryptamine derivatives, which are known to interact with CNS receptors, suggests the potential for neuroactivity[8].

Experimental Protocol: CNS Receptor Binding Panel

A broad panel of radioligand binding assays for key CNS receptors can provide a rapid assessment of potential neuropharmacological activity.

-

Receptor Preparations: Membranes are prepared from cells expressing the target receptors (e.g., serotonin, dopamine, adrenergic, and GABA receptors).

-

Binding Assay:

-

The test compound is incubated with the receptor preparation and a specific radioligand for that receptor.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (e.g., >50% at 10 µM) suggests an interaction with the receptor.

Tier 2: Secondary Assays and Hit Validation

If promising activity is observed in the primary screens, the next step is to validate these "hits" through more quantitative and focused assays.

Anticancer Hit Validation

Experimental Protocol: Dose-Response Cytotoxicity Assays

For cell lines that showed sensitivity in the primary screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

-

Cell Plating: Selected cancer cell lines are seeded in 96-well plates.

-

Compound Dilution: A serial dilution of this compound is prepared.

-

Treatment: The cells are treated with the different concentrations of the compound.

-

Incubation: The plates are incubated for 48-72 hours.

-

Viability Assay: Cell viability is assessed using an appropriate method, such as the MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®)[9].

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Table 1: Example Dose-Response Cytotoxicity Data

| Cancer Cell Line | Compound Concentration (µM) | % Viability |

| MCF-7 (Breast) | 0.1 | 98 |

| 1 | 85 | |

| 10 | 52 | |

| 50 | 15 | |

| 100 | 5 | |

| A549 (Lung) | 0.1 | 95 |

| 1 | 90 | |

| 10 | 65 | |

| 50 | 25 | |

| 100 | 10 |

Antimicrobial Hit Validation

Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay distinguishes between static (inhibitory) and cidal (killing) activity.

-

MIC Determination: The MIC is first determined as described in Tier 1.

-

Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth and are plated onto agar plates without the test compound.

-

Incubation: The agar plates are incubated for 24-48 hours.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Tier 3: Mechanistic Studies

For validated hits, the focus shifts to understanding the mechanism of action.

Anticancer Mechanism of Action

Rationale: As previously mentioned, thiophene derivatives can act on various cancer-related targets[1][3]. Identifying the specific mechanism is crucial for further drug development.

Caption: Potential anticancer mechanisms of action.

Experimental Protocols:

-

Topoisomerase Inhibition Assay: The ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I or II can be assessed using commercially available kits.

-

Kinase Inhibition Assays: A panel of kinase activity assays can be used to determine if the compound inhibits specific kinases that are important in cancer cell signaling.

-

Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.

-

Apoptosis Assays: The induction of apoptosis can be evaluated by methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activity.

CNS In Vivo Behavioral Models

For compounds showing promising CNS receptor activity, preliminary in vivo studies in animal models can provide an indication of their functional effects.

-

Forced Swim Test (Antidepressant-like activity): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Rotorod Test (Motor Coordination): This test assesses motor coordination and balance by measuring the ability of a rodent to stay on a rotating rod. Any sedative or motor-impairing effects can be detected.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the biological activity screening of this compound. The proposed tiered approach, starting from broad primary screening and progressing to more specific mechanistic studies, provides a clear path to understanding the therapeutic potential of this novel compound. The strong precedent for diverse biological activities within the thiophene class of molecules provides a solid rationale for this comprehensive investigation. Positive findings from this screening cascade would pave the way for lead optimization, further preclinical development, and ultimately, the potential for a new therapeutic agent.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]